Cohibin D

Description

Contextualization of Annonaceous Acetogenins (B1209576) within Natural Product Chemistry

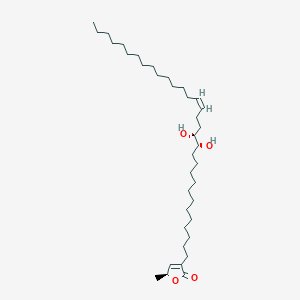

Annonaceous acetogenins (ACGs) represent a large family of naturally occurring polyketides isolated exclusively from plants of the Annonaceae family, commonly known as the custard apple family. mdpi.com These compounds are characterized as waxy substances derived from long-chain C32 or C34 fatty acids. mdpi.comcore.ac.uk Structurally, they typically feature a terminal γ-lactone ring, which is often an α,β-unsaturated butenolide, and a long hydrocarbon chain that can contain one or more tetrahydrofuran (B95107) (THF) and/or tetrahydropyran (B127337) (THP) rings, along with various oxygenated functional groups such as hydroxyls, and less commonly, epoxides. mdpi.commdpi.com The unique and complex stereochemistry of these molecules, often with multiple chiral centers, presents a significant challenge and area of interest for synthetic and natural product chemists. acs.org The broad spectrum of potent biological activities exhibited by ACGs, including antitumor, pesticidal, and antimalarial properties, has made them a focal point of extensive research. mdpi.comnih.gov

Historical Perspective of Cohibin D Discovery and Isolation

This compound, along with its analogue Cohibin C, was first isolated from the seeds of Annona muricata and the root bark of Annona nutans. ird.frnih.govnih.gov Its discovery was the result of extensive chromatographic separation of extracts from these plant materials. ird.fr The isolation process involved initial extraction with methanol (B129727), followed by partitioning with hexane (B92381) or cyclohexane (B81311). ird.fr The resulting soluble material was then subjected to multiple rounds of column chromatography, including silica (B1680970) gel and Sephadex LH-20, to yield a mixture of Cohibins C and D. ird.fr These compounds are notable as they lack the characteristic THF or epoxide rings found in many other acetogenins, instead possessing an isolated double bond and a vicinal diol moiety, suggesting they may be biogenetic precursors to other more complex ACGs. ird.fr

Research Rationale and Scope of this compound Investigations

Research into this compound is driven by several key factors. Primarily, its potential role as a biogenetic intermediate in the formation of mono-THF ring acetogenins provides a compelling rationale for its study. ird.fr Understanding the structure and reactivity of this compound could offer valuable insights into the biosynthetic pathways of this large class of natural products. ird.fr Furthermore, like other ACGs, this compound has been investigated for its biological activities, particularly its cytotoxic properties. smolecule.comfrontiersin.org Investigations into its mechanism of action and potential as an anticancer agent are ongoing areas of research. frontiersin.org The scope of research on this compound encompasses its isolation and structural elucidation, spectroscopic characterization, investigation of its biological effects, and its potential role in the biosynthesis of other acetogenins. ird.frfrontiersin.org

Properties

Molecular Formula |

C37H68O4 |

|---|---|

Molecular Weight |

576.9 g/mol |

IUPAC Name |

(2S)-4-[(Z,13R,14R)-13,14-dihydroxydotriacont-17-enyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H68O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-27-30-35(38)36(39)31-28-25-22-19-16-15-17-20-23-26-29-34-32-33(2)41-37(34)40/h21,24,32-33,35-36,38-39H,3-20,22-23,25-31H2,1-2H3/b24-21-/t33-,35+,36+/m0/s1 |

InChI Key |

GPRAXHFBRMJBIJ-GJPJLVQDSA-N |

SMILES |

CCCCCCCCCCCCCCC=CCCC(C(CCCCCCCCCCCCC1=CC(OC1=O)C)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CCCCCCCCCCCCC1=C[C@@H](OC1=O)C)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC=CCCC(C(CCCCCCCCCCCCC1=CC(OC1=O)C)O)O |

Synonyms |

cohibin D |

Origin of Product |

United States |

Isolation and Characterization Methodologies of Cohibin D

Plant Sources and Specificity for Cohibin D Isolation

The isolation of this compound has been specifically reported from two distinct species within the Annona genus, with the compound being localized in different parts of each plant.

Annona muricata (Soursop) Extracts (e.g., Seeds)

Annona muricata, commonly known as soursop, is a significant source of various acetogenins (B1209576). researchgate.net Scientific investigations have successfully isolated this compound, along with its counterpart Cohibin C, from the seeds of this plant. ird.fracs.orgacs.org While the seeds are a primary source, chemical analysis has also confirmed the presence of this compound in commercial products derived from A. muricata leaves. oup.com Over 100 different acetogenins have been identified from the leaves, bark, seeds, roots, and fruits of A. muricata, making it a rich source for this class of compounds. researchgate.net

Annona nutans Extracts (e.g., Root Bark)

This compound has also been isolated from Annona nutans. ird.fr In this species, the root bark has been identified as the specific plant material from which the compound is extracted. ird.fracs.orgacs.org The isolation from A. nutans was part of the same study that identified the compound in A. muricata, highlighting a shared biosynthetic pathway in these related species. ird.fr

Extraction Techniques from Plant Material

The initial step in isolating this compound involves extracting the compound from the dried and powdered plant material using specific organic solvents and fractionation procedures.

Solvent-Based Extraction Approaches (e.g., Hexane (B92381), Cyclohexane (B81311), Methanol)

The documented procedure for obtaining this compound begins with the extraction of dried, powdered plant material using methanol (B129727). ird.fracs.org This initial methanolic extraction is comprehensive, drawing out a wide range of compounds from the plant matrix.

Following the initial methanol extraction, a more specific solvent approach is used. In the case of A. muricata seeds, a hexane extract is subjected to extensive chromatography to isolate this compound. acs.orgacs.org For the root bark of A. nutans, a cyclohexane extract is used for the isolation process. acs.orgacs.org Other general methods for extracting acetogenins from Annona species often employ solvents of varying polarities, including ethanol (B145695) and hexane. oup.comresearchgate.net

Initial Fractionation Procedures (e.g., Liquid-Liquid Partition)

After initial extraction with methanol, the resulting crude extract is concentrated under a vacuum. ird.fr This concentrated extract is then subjected to a liquid-liquid partitioning process to separate compounds based on their polarity. ird.fr

For A. muricata seed extract, the partition is performed between water and hexane. ird.fracs.org

For A. nutans root bark extract, the partition is conducted between water and cyclohexane. ird.fracs.org

In both procedures, the acetogenins, including this compound, are preferentially partitioned into the less polar organic layer (hexane or cyclohexane). This organic layer is then dried and carried forward for further purification. ird.fracs.org

Chromatographic Purification Methodologies

The final purification of this compound from the fractionated organic extracts requires a multi-step chromatographic approach to separate it from other closely related acetogenins.

The dried hexane or cyclohexane extracts are first subjected to successive fractionation by column chromatography. ird.fracs.org The stationary phases used in this step include silica (B1680970) gel and Sephadex LH-20. ird.fracs.org General protocols for acetogenin (B2873293) separation also utilize Thin-Layer Chromatography (TLC), often with Kedde's reagent for visualization, to identify fractions rich in the desired compounds. oup.comscientific.net

Following column chromatography, the fractions containing the target compounds undergo further purification by repeated reversed-phase High-Performance Liquid Chromatography (HPLC). ird.fracs.org This final, high-resolution separation step is crucial for isolating this compound, which is typically obtained as a mixture with the structurally similar Cohibin C. ird.fr

Data Tables

Table 1: Summary of this compound Isolation and Characterization

| Parameter | Details | Source(s) |

|---|---|---|

| Plant Source 1 | Annona muricata (Soursop) | researchgate.netird.fracs.orgacs.org |

| Plant Part Used | Seeds, Leaves | ird.froup.commdpi.com |

| Plant Source 2 | Annona nutans | ird.fracs.orgacs.org |

| Plant Part Used | Root Bark | ird.fracs.orgacs.org |

| Initial Extraction | Methanol extraction of dried, powdered material. | ird.fracs.org |

| Fractionation | Liquid-liquid partition of the concentrated methanolic extract. | ird.fracs.org |

| A. muricata Partition | Water / Hexane | ird.fracs.org |

| A. nutans Partition | Water / Cyclohexane | ird.fracs.org |

| Purification Step 1 | Column Chromatography on Silica gel. | ird.fracs.org |

| Purification Step 2 | Column Chromatography on Sephadex LH-20. | ird.fracs.org |

| Final Purification | Repeated Reversed-Phase High-Performance Liquid Chromatography (HPLC). | ird.fracs.org |

Adsorption Chromatography Techniques (e.g., Silica Gel Column Chromatography)

Adsorption chromatography is a fundamental technique used in the initial fractionation of crude extracts containing this compound. chromtech.comscribd.combyjus.com This method separates compounds based on their differential adsorption to a solid stationary phase. chromtech.com

Detailed Research Findings: In the isolation of this compound, silica gel is the most commonly used adsorbent. ird.frlabbox.euhawach.comfujifilm.comthermofisher.com The crude extract, typically obtained from the seeds of Annona muricata or the root bark of Annona nutans using solvents like methanol, is partitioned and then subjected to silica gel column chromatography. ird.fr The separation mechanism relies on the polarity of the compounds in the mixture. Less polar compounds elute from the column faster, while more polar compounds are retained longer. This initial step effectively removes highly polar and nonpolar impurities, enriching the fraction containing acetogenins like this compound. ird.frmtoz-biolabs.com The process involves packing a column with silica gel and eluting the sample with a solvent system of increasing polarity. labbox.euhawach.comfujifilm.comthermofisher.com

Size-Exclusion Chromatography (e.g., Sephadex LH-20)

Following initial fractionation by adsorption chromatography, size-exclusion chromatography (SEC) is employed for further purification. ird.fr This technique separates molecules based on their size or molecular weight. nih.gov

Detailed Research Findings: Sephadex LH-20 is the preferred medium for the size-exclusion chromatography step in the purification of this compound. ird.frub.edusigmaaldrich.com This lipophilic-hydrophilic gel matrix allows for the separation of compounds in the molecular weight range of acetogenins. sigmaaldrich.comcytivalifesciences.comresearchgate.net The enriched fraction from the silica gel column is loaded onto a Sephadex LH-20 column. ird.fr The elution is typically carried out with an organic solvent, and molecules are separated based on their ability to penetrate the pores of the gel beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. This step is crucial for separating acetogenins from other compounds of similar polarity but different molecular sizes. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used for the final purification and analysis of this compound. wikipedia.orgshimadzu.comresearchgate.netbiomedpharmajournal.org It offers high resolution and sensitivity, which are essential for separating closely related acetogenins. researchgate.net

Reversed-Phase HPLC for Compound Separation

Reversed-phase HPLC (RP-HPLC) is a key technique for the fine purification of this compound. ird.frphenomenex.comwikipedia.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like methanol or acetonitrile). phenomenex.comwikipedia.orgsepscience.com

Detailed Research Findings: After the initial chromatographic steps, the fraction containing this compound is subjected to repeated reversed-phase HPLC. ird.fr The separation is based on the hydrophobicity of the compounds. More hydrophobic compounds interact more strongly with the nonpolar stationary phase and are retained longer, while less hydrophobic compounds elute earlier. phenomenex.com A typical mobile phase used for the separation of this compound is a gradient of methanol and water. ird.fr This high-resolution technique is capable of separating this compound from other structurally similar acetogenins, yielding a highly purified compound. nih.govhplc.eu

Chiral HPLC for Epimeric Separation

While not explicitly detailed for this compound in the provided context, chiral HPLC is a critical technique for the separation of epimers (diastereomers that differ at only one chiral center) within the acetogenin class of compounds. innovareacademics.inhplc.euregistech.comsigmaaldrich.comnih.gov

Detailed Research Findings: Acetogenins often exist as mixtures of epimers. Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers or epimers, leading to their separation. hplc.euregistech.com The choice of the chiral column and the mobile phase is crucial for achieving baseline separation. registech.comnih.gov This technique is indispensable when the biological activity of individual epimers needs to be assessed, as different epimers can exhibit significantly different biological properties.

Countercurrent Chromatography (CCC) for High-Efficiency Purification

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample. researchgate.netwikipedia.orgmdpi.comufrj.br

Detailed Research Findings: CCC offers an excellent alternative for the purification of natural products like acetogenins because it provides high-resolution separation and allows for quantitative recovery of the sample. nih.gov The method relies on the partitioning of the analyte between two immiscible liquid phases. researchgate.netwikipedia.org A suitable biphasic solvent system is selected based on the polarity of the target compound. researchgate.net This technique is particularly advantageous for separating sensitive compounds that might degrade on solid stationary phases. nih.gov

| Technique | Stationary/Support Phase | Principle of Separation | Role in Purification |

|---|---|---|---|

| Adsorption Chromatography | Silica Gel ird.frlabbox.euhawach.comfujifilm.comthermofisher.com | Polarity chromtech.com | Initial fractionation of crude extract ird.fr |

| Size-Exclusion Chromatography | Sephadex LH-20 ird.frub.edusigmaaldrich.com | Molecular Size nih.gov | Separation from compounds of different molecular weight ird.fr |

| Reversed-Phase HPLC | C18-bonded Silica phenomenex.comwikipedia.org | Hydrophobicity phenomenex.com | Fine purification and separation from structural analogs ird.fr |

| Chiral HPLC | Chiral Stationary Phase (CSP) hplc.euregistech.com | Stereoselective Interactions hplc.eu | Separation of epimers sigmaaldrich.comnih.gov |

| Countercurrent Chromatography | Liquid Stationary Phase wikipedia.orgufrj.br | Partition between immiscible liquids researchgate.net | High-efficiency purification without solid support nih.gov |

Methodologies for Structural Elucidation of this compound and Related Acetogenins

The determination of the precise chemical structure of this compound and other acetogenins is accomplished through a combination of modern spectroscopic techniques. acs.orgresearcher.lifeird.fr

Detailed Research Findings: The primary methods for elucidating the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgird.frsciopen.com

Mass Spectrometry (MS): MS provides crucial information about the molecular weight and molecular formula of the compound. nih.gov The fragmentation pattern observed in the mass spectrum offers valuable clues about the different structural motifs present in the molecule. nih.gov For this compound, Chemical Ionization Mass Spectrometry (CIMS) was used, and a mass peak at m/z 577 [M+H]+ indicated a molecular weight of 576. ird.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. youtube.commdpi.comnumberanalytics.comnumberanalytics.com Both ¹H NMR and ¹³C NMR spectra are acquired.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through the analysis of chemical shifts, integration, and coupling patterns. youtube.comnumberanalytics.com

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment, helping to identify the carbon skeleton of the molecule. youtube.com

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. numberanalytics.com

The structural assignment of this compound was established based on the comprehensive analysis of its NMR and MS spectral data. acs.orgird.fr Furthermore, chemical transformations can be used to confirm the proposed structure. acs.orgresearcher.life

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Mass Spectrometry (MS) nih.gov | Molecular weight and formula, fragmentation patterns nih.gov | Confirmed molecular weight of 576. ird.fr |

| ¹H NMR Spectroscopy youtube.comnumberanalytics.com | Proton environment and connectivity | Elucidated the arrangement of hydrogen atoms. ird.fr |

| ¹³C NMR Spectroscopy youtube.com | Carbon skeleton | Identified the carbon framework of the molecule. ird.fr |

| 2D NMR (COSY, HSQC, HMBC) numberanalytics.com | Detailed proton-proton and proton-carbon correlations | Established the final connectivity and stereochemistry. shu.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR were instrumental in its structural analysis. ird.fracs.org

Further structural details were gleaned from the ¹³C NMR spectrum, which confirmed the double bond with two carbon resonances at δ 128.9 and 131.5. The chemical shifts of the methylene (B1212753) carbons allylic to this double bond, observed at δ 23.3 and 27.3, were consistent with a cis geometry. ird.fr These NMR data, when taken together, provided a foundational understanding of the functional groups and stereochemical relationships within the this compound molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) provides invaluable information regarding the molecular weight and fragmentation patterns of a compound, offering insights into its elemental composition and the connectivity of its atoms. Various MS techniques have been applied to the study of this compound. ird.fracs.org

Tandem Mass Spectrometry (MS/MS, MS³) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) was critical in differentiating this compound from its co-isolated isomer, Cohibin C. ird.fr The analysis was performed on a ZabSpec-T five-sector tandem mass spectrometer. ird.fr Although analyzed as a mixture, distinct fragmentation patterns allowed for the assignment of structural features to each isomer. For this compound, the MS/MS data indicated that the vicinal diol was located at the C-15/C-16 positions and the double bond at the C-19/C-20 positions along the hydrocarbon chain. ird.fr This was deduced from the observation of specific ion series. One series of ions corresponded to fragments containing the lactone portion of the molecule, while a second series represented fragments containing the methyl-terminal side chain. ird.fr The sequential fragmentation of the aliphatic chain between the lactone and the diol resulted in a series of ion peaks that helped to pinpoint the location of these functional groups. ird.fr

Liquid Chromatography-Mass Spectrometry (LC-MS) for Online Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. In the context of this compound, LC-MS has been employed for the analysis of Annona muricata leaf products, where this compound was identified. oup.com This technique allows for the detection and identification of compounds within complex mixtures. The LC-MS interface utilized heated electrospray ionization in positive ion mode. oup.com The mass spectra were acquired over a scan range of 100–1000 m/z, and ions corresponding to known annonaceous acetogenins, including this compound, were targeted for further MS/MS analysis. oup.com

Chemical Transformation Methods for Structural and Stereochemical Confirmation

To corroborate the structural assignments made through spectroscopic methods, chemical transformations are often employed. These reactions can selectively modify the molecule, and the analysis of the resulting products provides definitive evidence for the original structure.

Acetonide Derivative Preparation for Diol Configuration

To determine the relative stereochemistry of the vicinal diol group in the Cohibin C and D mixture, a chemical derivatization method was employed. ird.fr Specifically, an acetonide derivative was prepared to confirm the configuration. ird.fr

The preparation involved reacting the mixture of Cohibins C and D with an HCl-acetone mixture. ucv.ve This reaction forms a five-membered acetal (B89532) ring across the vicinal diol, locking the relative position of the two hydroxyl groups. The analysis of this new derivative provides critical stereochemical information.

Research Findings from Acetonide Derivative Analysis

| Analysis Method | Observation | Conclusion |

| CIMS (CH₄) | Showed a protonated molecular ion peak [M+H]⁺ at m/z 617. | Confirmed the formation of the acetonide derivative (Compound 2). ird.fr |

| ¹H NMR | A single peak at δ 1.37 (6H) for the two acetonyl methyl groups and an overlapping multiplet at δ 3.59. | The multiplet at δ 3.59 was consistent with a trans stereochemistry for the protons on the newly formed ring. ird.fr |

| Stereochemistry | A trans configuration in the acetonide derivative can only be formed from a vicinal diol with a threo configuration. | The vicinal diol in Cohibins C and D has a threo relative configuration. ird.fr |

This chemical derivatization and subsequent spectroscopic analysis were pivotal in unambiguously establishing the threo configuration of the C-17/C-18 diol in this compound. ird.fr

Computational and In Silico Approaches for Structural Insights

While direct computational studies specifically for this compound are not extensively documented in the provided context, in silico approaches are a powerful complement to experimental methods for the structural elucidation of complex natural products. dokumen.pub Methodologies such as Density Functional Theory (DFT) are widely used to gain deeper theoretical insights into molecular structures. dokumen.pub

For a molecule like this compound, computational chemistry could be applied in several ways:

NMR Chemical Shift Prediction: The geometry of a proposed structure can be optimized using a DFT method, such as M06-2X with a 6-311++G(d,p) basis set. dokumen.pub Following optimization, the NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. dokumen.pub These predicted shifts can then be compared against the experimental NMR data to validate or refine the proposed structure.

Conformational Analysis: The long aliphatic chain and multiple stereocenters in this compound result in significant conformational flexibility. researchgate.net Molecular dynamics simulations can explore the conformational space of the molecule, identifying low-energy conformers that are likely to exist in solution. This information can aid in interpreting NMR data, particularly NOE (Nuclear Overhauser Effect) correlations, which are distance-dependent.

Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's electronic properties and reactivity. dokumen.pub

These computational tools, when used in conjunction with experimental data from NMR, MS, and chemical derivatization, provide a robust framework for accurately determining the complex three-dimensional structure of natural products like this compound. dokumen.pubresearchgate.net

Biosynthesis and Biogenetic Pathways of Cohibin D

Proposed Polyketide Pathway as Biogenetic Origin

The biogenetic origin of Annonaceous acetogenins (B1209576), including Cohibin D, is proposed to be the polyketide pathway. doi.orgnih.gov This pathway is analogous to fatty acid biosynthesis, where simple acetate (B1210297) units are sequentially condensed to build a long poly-β-keto chain. mdpi.com This linear precursor then undergoes a series of modifications, including reductions, dehydrations, and cyclizations, to yield the diverse structures seen in this family of compounds. Annonaceous acetogenins are specifically characterized as C32 or C34 fatty acid derivatives that terminate in a γ-lactone ring. doi.org The formation of this compound follows this general scheme, resulting in a long-chain aliphatic molecule that serves as a key branchpoint in the broader biosynthetic network. ird.fr

Role of this compound as a Biogenetic Precursor to Other Annonaceous Acetogenins

This compound is a pivotal metabolite in the biogenesis of other Annonaceous acetogenins. ird.fr Its structure, which lacks the tetrahydrofuran (B95107) (THF) or epoxide rings common in other acetogenins but possesses a vicinal diol and an isolated double bond, suggests it is a direct precursor to these more complex molecules. ird.frucv.ve This hypothesis is supported by chemical transformations that successfully convert this compound into mono-THF acetogenins. ird.fr

Precursor to Mono-Tetrahydrofuran (mono-THF) Acetogenins

Research has established this compound as a direct biogenetic precursor to mono-THF acetogenins. ird.fr Its structure was confirmed through spectral analysis and, significantly, by its chemical conversion into a pair of mono-THF acetogenins. ird.frresearchgate.net This transformation provides strong evidence for its role as an intermediate. The proposed biogenetic pathway suggests that the double bond in a precursor molecule is first epoxidized, followed by a ring-opening hydrolysis to form the vicinal diol characteristic of this compound. ird.fr Alternatively, the double bond within this compound itself can undergo epoxidation and subsequent ring closure to form the THF ring. ird.fr

Intermediacy in Epoxide and Tetrahydrofuran Ring Formation

The biogenesis of mono-THF acetogenins is thought to proceed through the epoxidation of a cis-diene precursor. ird.fr The subsequent opening of the resulting epoxide ring and cyclization leads to the formation of the THF ring flanked by hydroxyl groups. ird.fr this compound, containing a vicinal diol, represents a plausible intermediate in this pathway. One proposed route suggests that an unsaturated epoxide is hydrolyzed, leading to the vicinal diol structure seen in this compound. ird.fr This diol-containing molecule is then a precursor for further transformations. A biomimetic semisynthesis involving epoxidation of this compound followed by acid treatment yielded a mixture of mono-THF acetogenins, supporting its role as a key intermediate in the formation of these characteristic cyclic ether structures. ird.fr

Mechanisms of Vicinal Diol and Isolated Double Bond Systems in Biogenesis

The specific placement of the vicinal diol and the isolated double bond in this compound's structure is critical to its role as a biogenetic intermediate. ird.fr In the minor isomer, this compound, the vicinal diol is located at the C-15/C-16 positions, and the double bond is at the C-19/C-20 positions. ird.fr These functional groups are positioned appropriately for the proposed biosynthetic cyclization to form THF rings. The vicinal diol itself is believed to arise from the hydrolysis of an epoxide precursor. ird.fr The presence of both the diol and the double bond in a single molecule makes this compound a key link in the pathway, representing a state between the initial linear polyketide chain and the cyclized, more complex acetogenins. ird.fr

Enzymatic Systems Implicated in Acetogenin (B2873293) Biosynthesis (e.g., Type II Polyketide Synthases)

The biosynthesis of the polyketide backbone of acetogenins is carried out by a group of enzymes known as polyketide synthases (PKSs). doi.orgwikipedia.org Specifically, Type II PKSs are implicated in this process. nih.gov These enzyme systems work as an assembly line to construct the polyketide chain from simple carboxylic acid building blocks. mdpi.com

The core of a Type II PKS system, often called the "minimal PKS," consists of three key components that work iteratively: nih.gov

Following the creation of the linear poly-β-keto chain by the minimal PKS, a suite of additional tailoring enzymes, such as ketoreductases, cyclases, and aromatases, modify the chain to produce the final, structurally diverse acetogenin, including intermediates like this compound. nih.gov

Synthesis of Cohibin D

Total Synthesis Approaches

While specific total syntheses of Cohibin D are not extensively detailed in the provided search results, the general strategies for synthesizing Annonaceous acetogenins (B1209576) are well-established and would be applicable. These approaches often involve the convergent assembly of key fragments corresponding to the lactone head group and the long alkyl chain containing the stereochemically defined functional groups.

Key Synthetic Strategies

Key synthetic strategies for constructing molecules like this compound would likely involve:

Asymmetric Synthesis: To establish the correct stereochemistry of the chiral centers in the diol and the lactone. Methods like Sharpless asymmetric dihydroxylation or epoxidation are commonly employed.

Carbon-Carbon Bond Forming Reactions: To connect the various fragments of the molecule. Reactions such as Wittig-type olefination, Grignard reactions, or cross-coupling reactions are frequently used.

Lactone Formation: To construct the terminal γ-lactone ring, often achieved through intramolecular cyclization of a corresponding hydroxy acid or ester.

Important Intermediates

The synthesis of this compound would proceed through several key intermediates. These would include a protected form of the γ-lactone precursor, a central alkyl chain fragment containing the diol with the correct stereochemistry, and a terminal alkyl fragment. The stereospecific synthesis of the threo-diol is a critical step.

Preclinical Research Methodologies and Mechanistic Insights

In Vitro Cellular Models for Mechanistic Investigation

In vitro studies using various cell lines are fundamental for dissecting the cellular and molecular mechanisms of compounds like Cohibin D. These models allow for controlled environments to observe direct effects on cell behavior and function. oatext.comnih.gov

This compound and other acetogenins (B1209576) have been tested against a panel of cancer cell lines to profile their mechanistic effects. Studies have indicated cytotoxicity against various cancer cell lines, including ovarian, cervical, breast, bladder, and skin cancer cells. ebay.comoup.com While specific detailed findings for this compound across all these cell lines in terms of mechanistic profiling are not extensively detailed in the provided search results, the use of such diverse panels is a common approach in preclinical research to identify compounds with broad or specific anti-cancer potential and to begin understanding their mechanisms. nih.gov

Cell viability assays, such as the MTT assay, are commonly used to evaluate the cytotoxic potential of compounds and can provide initial mechanistic indicators by measuring metabolic activity or membrane integrity as a proxy for cell health and survival. frontiersin.orgsigmaaldrich.com Clonogenic assays, on the other hand, assess the ability of single cells to proliferate and form colonies, providing insight into the long-term reproductive capacity of cells after treatment, which is a critical measure of the effectiveness of cytotoxic agents. researchgate.netbiorxiv.org While the search results mention the application of cell viability assays in the context of A. muricata extracts and other acetogenins, and discuss the methodology and importance of clonogenic assays, specific detailed data on this compound's mechanistic effects using these assays across the mentioned cancer cell lines are not prominently featured. However, the principle of using these assays for mechanistic evaluation, such as assessing cell death pathways or cell cycle arrest, is well-established in preclinical research. nih.gov

Application in Various Cell Lines for Mechanistic Profiling (e.g., Cancer Cell Lines including Ovarian, Cervical, Breast, Bladder, Skin, Prostate, Colon, Leukemia, Fibrosarcoma)

In Vivo Preclinical Models for Mechanistic Validation (Non-Human)

In vivo models are crucial for validating the mechanistic insights gained from in vitro studies and understanding the effects of compounds within a complex biological system. oatext.com

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are frequently used to study tumor growth and progression and to evaluate the effects of potential therapeutic agents. oatext.com A preclinical in vivo study using prostate tumor xenografted mice demonstrated that a purified acetogenins fraction from A. muricata significantly decreased tumor volume. oup.com While this study used a fraction containing acetogenins rather than isolated this compound, it highlights the relevance of xenograft models in validating the anti-tumor mechanisms suggested by in vitro findings for this class of compounds. oup.com

Analysis of cellular and molecular changes in target tissues from in vivo models provides valuable mechanistic information. This can involve assessing markers of proliferation, apoptosis, angiogenesis, or specific signaling pathways. While the provided search results discuss the use of techniques like mass spectrometry imaging in murine cardiovascular remodeling studies where Cohibin C or D were putatively assigned to a molecular ion jove.com, and mention analysis of rDNA stability and protein interactions in yeast models involving cohibin complexes nih.govbiorxiv.org, detailed analysis of cellular and molecular changes specifically in tumor tissues from this compound-treated xenograft models is not explicitly provided. However, such analysis is a standard component of in vivo preclinical research to confirm and extend in vitro mechanistic findings.

Xenograft Models for Studying Mechanistic Effects on Tumor Progression (e.g., Prostate Tumor Xenografts)

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity and mechanism. For acetogenins, the presence and configuration of tetrahydrofuran (B95107) rings and hydroxyl groups, as well as the length and saturation of the aliphatic chain, are known to influence their bioactivity. nih.govmdpi.com Studies on acetogenins have indicated that compounds with adjacent bis-tetrahydrofuran rings and α,β-unsaturated methyl γ-lactone rings tend to be more active. mdpi.com Molecular docking studies, which can be part of SAR investigations, have been used to predict the interaction of acetogenins, including this compound, with target proteins like Caspase 3, suggesting potential mechanisms related to apoptosis induction. nih.govfrontiersin.org These studies help to elucidate which structural features are critical for the observed mechanistic effects.

Correlation between Specific Structural Features (e.g., Tetrahydrofuran Rings, Hydroxyl Groups, Gamma-Lactone Ring, Aliphatic Chain) and Molecular Activity

Annonaceous acetogenins, including this compound, are characterized by a long hydrocarbon chain, typically C32 or C34, a terminal α,β-unsaturated γ-lactone ring, and often one or more tetrahydrofuran (THF) or tetrahydropyran (B127337) rings, along with hydroxyl groups and sometimes double or triple bonds. researchgate.netbeilstein-journals.orgmdpi.com The structure-activity relationship (SAR) of Annonaceous acetogenins indicates that their biological activity is closely related to these structural features. researchgate.netuncg.edumdpi.com

While this compound is a linear acetogenin (B2873293) lacking THF rings wisdomlib.orgresearchgate.netird.fr, studies on other Annonaceous acetogenins provide insights into how these features influence activity. The presence, number, and position of THF rings significantly impact potency. Bis-THF acetogenins, particularly those with adjacent THF rings, generally show higher activity than mono-THF compounds. uncg.edumdpi.comnih.gov The number and position of hydroxyl groups also play a crucial role in activity. uncg.edumdpi.comnih.gov For instance, having three hydroxyl groups in adjacent bis-THF acetogenin molecules appears to contribute to optimal activity. uncg.edu The flexibility and length of the aliphatic chain between the γ-lactone and the THF ring are also considered important for antitumor activity. researchgate.net The α,β-unsaturated γ-lactone ring is a common feature and is also linked to the biological effects. researchgate.netbeilstein-journals.orgmdpi.com

Although specific detailed SAR data solely focused on this compound's linear structure compared to its activity is limited in the provided results, its classification as a linear, unsaturated acetogenin with two hydroxyl groups wisdomlib.orgresearchgate.net places it within a broader class of compounds where these features collectively influence biological interactions, particularly with mitochondrial complex I. mdpi.comnih.gov In silico studies suggest that Cohibin compounds (A, B, C, and D) can form various bonds, including hydrophobic and hydrogen bonds, with residues in target proteins like caspase 3. frontiersin.org

Comparative Analysis of this compound with Other Annonaceous Acetogenins for Mechanistic Differentiation

Annonaceous acetogenins primarily exert their biological effects, notably their antitumor and pesticidal activities, by inhibiting mitochondrial complex I (NADH: ubiquinone oxidoreductase). beilstein-journals.orguncg.edumdpi.comnih.govoup.com This inhibition disrupts ATP production, leading to apoptosis in energy-demanding cells, such as cancer cells. beilstein-journals.orgoup.com They can also inhibit ubiquinone-linked NADH oxidase in the plasma membrane of cancerous cells. beilstein-journals.org

While the core mechanism of mitochondrial complex I inhibition is shared among many Annonaceous acetogenins, structural variations lead to differences in potency and possibly subtle differences in interaction with the complex. Studies comparing various acetogenins have shown that the structural type (e.g., mono-THF, adjacent bis-THF, non-adjacent bis-THF) and the number and position of hydroxyl groups influence the level of inhibition of oxygen uptake in mitochondria, a measure of complex I activity. nih.gov For example, bis-adjacent and bis-nonadjacent THF ring compounds were found to be about ten times more active inhibitors of oxygen consumption than mono-THF ring acetogenins. nih.gov

This compound, being a linear acetogenin without THF rings wisdomlib.orgresearchgate.netird.fr, represents a distinct structural class compared to the more commonly studied THF-containing acetogenins. While the provided information confirms this compound's presence in Annona species known for producing complex I inhibitors ird.frnih.gov, direct comparative mechanistic studies specifically detailing how the absence of THF rings in this compound affects its interaction with complex I compared to THF-containing acetogenins are not explicitly detailed in the search results. However, the general SAR principles observed across the class suggest that structural differences, such as the presence or absence of THF rings and the nature of the aliphatic chain and hydroxyl groups, would contribute to variations in binding affinity, orientation within the binding site, and ultimately, the potency of mitochondrial complex I inhibition compared to other Annonaceous acetogenins.

In silico studies involving Cohibin compounds (A, B, C, and D) and other acetogenins like muricatacin (B138324) showed differences in their binding free energies with caspase 3, suggesting variations in their interactions with this enzyme, which is involved in apoptosis. frontiersin.org this compound showed a binding free energy of -9.275 kcal/mol with caspase 3 in this study. frontiersin.org This suggests that even within linear acetogenins or when compared to other structural types, there can be differences in interactions with cellular targets.

Further detailed comparative studies focusing on this compound's specific binding characteristics and downstream cellular effects in comparison to THF-containing acetogenins are needed to fully elucidate its unique mechanistic profile within the Annonaceous acetogenin class.

Synthetic and Semisynthetic Approaches to Cohibin D and Analogs

Biomimetic Semisynthesis of Cohibin D and Related Acetogenins (B1209576)

Biomimetic synthesis aims to replicate natural biosynthetic pathways in a laboratory setting. researchgate.netnih.govrsc.orgresearchgate.net In the context of annonaceous acetogenins, biomimetic approaches can provide insights into how these complex molecules are formed in plants and offer routes to naturally occurring or related structures. Cohibins C and D are considered important metabolites in the biogenesis of other acetogenins. ird.frnih.govscilit.net

A biomimetic semisynthesis involving the epoxidation of a mixture of cohibins C and D (1a + 1b) followed by treatment with perchloric acid (HClO4) has been reported. ird.fr This procedure led to a mixture of four mono-THF acetogenins. ird.fr The 1H NMR and 13C NMR spectra of the resulting compounds corresponded to mono-THF acetogenin (B2873293) stereoisomers, supporting the proposed biogenetic role of cohibins C and D as precursors to THF-containing acetogenins. ird.fr This type of semisynthesis, starting from isolated natural products like cohibins, allows for the generation of downstream metabolites that might be present in lower concentrations in the plant extract or are difficult to isolate directly.

Strategies for Creating this compound Analogs for Mechanistic SAR Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to a molecule's structure affect its biological activity. For annonaceous acetogenins, including this compound, SAR studies help elucidate which functional groups and structural features are critical for their observed biological effects, such as inhibition of mitochondrial complex I. researchgate.netmdpi.comfrontiersin.org Creating analogs of this compound allows researchers to systematically explore the impact of variations in the aliphatic chain length, the position and stereochemistry of the double bond and diol, and modifications to the terminal lactone.

Strategies for creating this compound analogs for mechanistic SAR studies can involve both total synthesis and semisynthesis. Semisynthesis, starting from this compound or related natural acetogenins, allows for targeted modifications at specific positions. For example, modifications of the hydroxyl groups or the double bond in this compound could yield analogs with altered interactions with biological targets.

Total synthesis provides greater flexibility, allowing for the de novo construction of molecules with specific structural variations that may not be easily accessible through semisynthesis. This includes synthesizing analogs with different chain lengths, varying the position and configuration of the unsaturation and oxygenated functionalities, or incorporating different terminal functionalities.

SAR evaluations on various acetogenins have revealed that compounds bearing adjacent bis-THF rings with three hydroxyl groups were among the most potent in certain toxicity assays. mdpi.com While this compound is a linear, non-THF acetogenin, synthesizing analogs that introduce THF rings or modify the existing diol could provide valuable information about the structural requirements for activity in different biological systems.

Chiral Synthesis for Absolute Stereochemical Determination in Research

The absolute stereochemistry of a chiral molecule, which refers to the precise 3D arrangement of atoms at stereogenic centers, is crucial for its biological activity and for confirming structural assignments. imperial.ac.ukutsunomiya-u.ac.jpwiley-vch.de this compound, possessing a vicinal diol and a double bond within its structure, has chiral centers. Determining the absolute configuration of these centers is vital for understanding its interactions with biological targets and for the accurate synthesis of its enantiomers or diastereomers.

Chiral synthesis involves synthetic strategies that control the formation of stereogenic centers to yield a specific enantiomer or diastereomer. This can be achieved through various methods, including asymmetric catalysis, the use of chiral auxiliaries, or working with chiral building blocks derived from natural sources.

The absolute configuration at C-36 of cohibins C and D has been established as S using an enzymatic method. ird.fr This determination was important as it indicated that both cohibins C and D share the same configuration at this position. ird.fr For other stereogenic centers in this compound, chiral synthesis can be employed to synthesize stereoisomers with defined absolute configurations. By comparing the biological activity and spectroscopic data (such as optical rotation and NMR) of the synthetic stereoisomers with those of the natural product, the absolute configuration of the natural this compound can be confirmed.

Chiral HPLC has also been successfully used for the separation of epimeric acetogenins obtained by synthesis. psu.edu This analytical technique is valuable for assessing the stereochemical purity of synthetic samples and for separating mixtures of stereoisomers, which is often necessary for detailed stereochemical analysis and biological evaluation of individual isomers.

The ability to synthesize chirally pure this compound and its analogs with defined absolute configurations is indispensable for rigorous SAR studies and for fully understanding the relationship between stereochemistry and biological function in this class of natural products.

Analytical Methodologies for Detection and Quantification in Research Samples

Chromatographic Methods for Research Purposes

Chromatography is a fundamental technique for separating the components of a mixture. ijnrd.org For a complex matrix like a plant extract, chromatographic methods are indispensable for isolating Cohibin D from other structurally similar acetogenins (B1209576) and metabolites. ird.frencyclopedia.pub

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds in a mixture. encyclopedia.pub When coupled with a Diode Array Detector (DAD), it allows for the simultaneous measurement of absorbance over a wide range of wavelengths. scioninstruments.com This provides not only quantitative data but also spectral information that can aid in peak identification and purity assessment. scioninstruments.com The α,β-unsaturated γ-lactone moiety present in this compound acts as a chromophore, enabling its detection by UV-Vis based detectors like DAD.

In the context of this compound research, HPLC is a crucial final step for purification and analysis. ird.fr Studies involving the isolation of this compound from the seeds of Annona muricata and the root bark of Annona nutans have employed reversed-phase HPLC to separate a mixture of Cohibin C and this compound. ird.fr The ability to acquire a full UV spectrum for each peak is a significant advantage of DAD, helping to distinguish between closely related compounds. scioninstruments.com

| Parameter | Condition |

|---|---|

| Chromatography Mode | Reversed-Phase Semipreparative HPLC |

| Mobile Phase | Methanol (B129727)/Water (CH₃OH/H₂O) (95:5) |

| Flow Rate | 9 mL/min |

| Detection | UV (Wavelength not specified, but typically ~210-220 nm for this class of compounds) |

| Result | Isolation of a mixture of Cohibin C and D with a retention time (tR) of 14.1 min |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. microbenotes.com It is often employed for initial screening of plant extracts to determine the presence of certain classes of compounds, monitor the progress of a reaction or a fractionation process, and optimize solvent systems for column chromatography. microbenotes.comasianpubs.org

The principle of TLC involves the separation of components on a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel, through which a solvent (the mobile phase) moves by capillary action. microbenotes.com Compounds are separated based on their differential affinity for the stationary and mobile phases. microbenotes.com In the isolation of this compound, TLC was performed on precoated silica gel plates. ird.fr

| Parameter | Description |

|---|---|

| Stationary Phase | Merck plates of Si gel 60 F₂₅₄ (0.25-mm thick) |

| Mobile Phase (Eluent) | Not specified for this compound, but related column chromatography used eluents such as Hexane (B92381)/Chloroform/Methanol (90:40:5) and Dichloromethane/Ethyl Acetate (B1210297) (85:15). ird.fr |

| Visualization | Compounds can be visualized under UV light (due to the F₂₅₄ indicator) or by using a chemical staining agent. |

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Detection and Quantification

Spectroscopic Methods for Research Quantification (e.g., UV-Vis where applicable for chromophores)

Spectroscopic methods are used to measure the interaction between electromagnetic radiation and a substance. thieme.de UV-Visible (UV-Vis) spectroscopy is particularly useful for quantifying compounds that contain chromophores—parts of a molecule that absorb light in the UV or visible regions of the spectrum. The amount of light absorbed is proportional to the concentration of the compound, a relationship described by the Beer-Lambert law.

For this compound and other annonaceous acetogenins, the α,β-unsaturated γ-lactone ring system serves as a key chromophore. This structural feature typically results in a characteristic UV absorption maximum around 210-220 nm. This property is exploited in HPLC-DAD, where the detector measures absorbance at these wavelengths to quantify the eluted compounds. scioninstruments.comcsic.es While a standalone UV-Vis spectrophotometer can be used for quantification of a pure sample, its utility for complex mixtures is limited due to spectral overlap from other components. Therefore, it is most powerful when coupled with a separation technique like HPLC. researchgate.net

Mass Spectrometry for Trace Analysis and Metabolite Profiling in Research

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is an essential tool for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. ird.frresearchgate.net

In the initial characterization of this compound, both Electron Ionization Mass Spectrometry (EIMS) and Chemical Ionization Mass Spectrometry (CIMS) were utilized to establish its structure. ird.fr CIMS, being a softer ionization technique, showed a protonated molecular peak that helped confirm the molecular weight. ird.fr

For trace analysis and metabolite profiling in complex biological samples, MS is often coupled with a chromatographic separation method, such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). unise.orgscripps.edu LC-MS-based metabolite profiling allows for the simultaneous detection and identification of numerous metabolites in a sample. unise.org This approach has been used to study the metabolome of rice varieties, where Cohibin C (an isomer of this compound) was identified as one of the many metabolites. unise.orgunise.org The Human Metabolome Database also provides predicted GC-MS spectra for this compound, which can be used as a reference for its identification in GC-MS-based metabolomics studies. hmdb.ca

| Technique | Derivative | Key Ion(s) (m/z) | Inference |

|---|---|---|---|

| CIMS (CH₄) | Acetonide derivative of Cohibin C/D mixture | 617 [M+H]⁺ | Confirmation of the molecular weight of the derivative, supporting the diol structure. |

| EIMS (40 eV) | Cohibin C/D mixture | Showed characteristic fragmentation patterns | Used for structural elucidation. |

| Predicted GC-MS | This compound (Non-derivatized) | splash10-052e-1093110000-7b960a5a1c084f9265c9 | Reference spectrum for identification in GC-MS analysis. hmdb.ca |

Future Directions in Cohibin D Research

Elucidation of Additional Molecular Targets and Detailed Signaling Pathways

The primary mechanism attributed to many annonaceous acetogenins (B1209576) is the inhibition of the mitochondrial Complex I (NADH: ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. frontiersin.org This disruption of cellular energy production is a key driver of their cytotoxic effects. Beyond this primary target, acetogenins are known to trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of effector caspases like caspase-3. mdpi.comfrontiersin.org

Future research must move beyond these general mechanisms to identify the specific and potentially unique molecular interactions of Cohibin D. A critical objective is to build a comprehensive map of its direct binding partners and the subsequent signaling cascades it modulates. Techniques such as affinity purification-mass spectrometry (AP-MS) and chemical proteomics can be employed to pull down interacting proteins from cell lysates, providing an unbiased view of the this compound interactome.

Furthermore, detailed investigation into its influence on key cancer-related signaling pathways is warranted. nih.gov For instance, its effect on pathways like PI3K/Akt/mTOR and the expression of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family, should be systematically evaluated. oup.com Understanding how this compound specifically perturbs these networks will be crucial for identifying cancer types or other diseases where it might be most effective.

| Target Class | Specific Target/Pathway | Potential Effect of Inhibition/Modulation | Reference |

|---|---|---|---|

| Mitochondrial Respiration | NADH: ubiquinone oxidoreductase (Complex I) | Inhibition of ATP production, induction of oxidative stress. | frontiersin.org |

| Apoptosis Machinery | Caspase-3, Caspase-9 | Activation of programmed cell death. | mdpi.comfrontiersin.org |

| Apoptosis Regulators | Bcl-2 family proteins (e.g., Bcl-2, Bax) | Downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax). | oup.com |

| Plasma Membrane Enzymes | NADH oxidases | Inhibition of ATP production under anaerobic conditions. | frontiersin.org |

| Drug Metabolism Enzymes | Cytochrome P450 (e.g., CYP3A4, CYP2C9) | Potential for drug-drug interactions, modulation of xenobiotic metabolism. | frontiersin.org |

Advanced Structural-Activity Relationship Studies Utilizing High-Resolution Structural Biology Techniques

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical architecture of this compound dictates its biological function. For acetogenins, key structural features influencing activity include the tetrahydrofuran (B95107) (THF) ring system, the number and position of hydroxyl groups, and the configuration of the α,β-unsaturated γ-lactone ring. mdpi.com

While initial SAR studies can be performed by comparing the activity of various natural acetogenins, future research must employ high-resolution structural biology techniques to visualize the precise interactions between this compound and its molecular targets. researchgate.net Methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level detail of the binding pocket. fmi.chnih.gov Obtaining a crystal or cryo-EM structure of this compound bound to a target, such as a subunit of mitochondrial Complex I or an effector caspase, would be a significant breakthrough. wikipedia.org

Such high-resolution structural data is invaluable for several reasons. It would definitively confirm direct binding, reveal the specific amino acid residues involved in the interaction, and explain the energetic basis of its binding affinity. This information is the cornerstone of rational drug design, enabling the computational design and subsequent synthesis of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties. fmi.ch

Development of Novel Analytical Techniques for Enhanced Detection and Quantification in Complex Biological Matrices

The ability to accurately detect and quantify this compound in complex biological samples like plasma, tissues, and urine is a prerequisite for any meaningful preclinical and clinical investigation. Current methods for analyzing acetogenins in plant extracts often involve a combination of thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). oup.com

However, these methods may lack the sensitivity and specificity required for pharmacokinetic studies, where compound concentrations can be extremely low. oup.com Future efforts should focus on developing and validating highly sensitive and robust analytical techniques. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a promising approach, offering superior resolution and detection limits. oup.com The development of a UPLC-MS/MS method would involve optimizing extraction protocols from various matrices, synthesizing or purifying an analytical standard for this compound, and establishing a rigorous validation process according to international guidelines. oup.com

Beyond established techniques, there is an opportunity to explore novel analytical platforms. This could include the development of immunoassays (like ELISA) if specific antibodies against this compound can be generated, or the creation of electrochemical biosensors capable of rapid and real-time detection. Such advanced analytical tools are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Integration of Theoretical Modeling and Computational Chemistry for Predictive Mechanistic Insights

Computational chemistry and theoretical modeling offer powerful tools to complement experimental research, providing predictive insights into the mechanisms of action of this compound at a molecular level. researchgate.net In silico studies, such as molecular docking, have already been used to predict the binding mode of this compound within the active site of target proteins like caspase-3. frontiersin.org These studies can estimate binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. frontiersin.org

Future computational work should expand upon these initial findings. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the this compound-target complex over time, assessing the stability of the predicted binding pose and revealing conformational changes that may occur upon binding. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. frontiersin.org By building a computational model based on a series of this compound analogs and their corresponding biological activities, QSAR can predict the potency of novel, yet-to-be-synthesized derivatives, thereby guiding synthetic chemistry efforts toward more promising compounds. mdpi.com This integration of computational and experimental approaches creates a synergistic cycle of design, synthesis, and testing that can significantly accelerate the drug discovery process.

| Parameter | Finding | Implication | Reference |

|---|---|---|---|

| Binding Free Energy | -9.275 kcal/mol | Indicates a strong and favorable binding interaction with the Caspase-3 target. | frontiersin.org |

| Conventional Hydrogen Bonds | SER172, TYR167, PHE213, THR29, ARG170, PHE215 | These interactions are critical for the specificity and stability of the binding. | frontiersin.org |

| Hydrophobic Interactions (Pi-Alkyl) | TRP169, HIS88, PHE219, MET28, PHE213, PHE215 | Contribute significantly to the overall binding affinity by interacting with nonpolar residues. | frontiersin.org |

| Covalent Bonds | PHE213 | Suggests a potentially irreversible or very strong, stable inhibition of the target enzyme. | frontiersin.org |

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing the structural and functional properties of Cohibin D in preliminary studies?

- Answer : Initial characterization should integrate spectroscopic techniques (e.g., NMR, IR) for structural elucidation and chromatographic methods (HPLC, LC-MS) for purity assessment. Functional properties, such as bioactivity, require in vitro assays (e.g., enzyme inhibition, cell viability tests) with appropriate controls. Reproducibility is critical; experimental protocols must detail solvent systems, temperature, and instrumentation parameters . For novel compounds, ensure spectral data and purity (>95%) are rigorously documented to meet publication standards .

Q. How should researchers approach conducting a systematic literature review on this compound to identify existing knowledge gaps?

- Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to structure queries. Databases such as PubMed, Scopus, and Web of Science should be searched with Boolean operators (e.g., "this compound AND biosynthesis NOT commercial"). Prioritize peer-reviewed journals and exclude non-academic sources (e.g., ). Gap analysis tools like NVivo or manual thematic coding can identify understudied areas, such as metabolic pathways or synergistic effects .

Q. What are the ethical and practical considerations for collecting primary data on this compound’s biological activity?

- Answer : For in vivo studies, adhere to institutional animal care guidelines (IACUC) or human subject protocols (IRB). Data collection should include negative/positive controls, blinding, and randomization to reduce bias. Use validated questionnaires or assays (e.g., ELISA for cytokine profiling) and document raw data in repositories like Zenodo for transparency .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo experimental data on this compound’s bioactivity?

- Answer : Discrepancies often arise from bioavailability or metabolic differences. Apply triangulation by:

- Comparing pharmacokinetic profiles (e.g., plasma half-life via LC-MS/MS).

- Using ex vivo models (e.g., perfused organs) to bridge in vitro and in vivo conditions.

- Conducting dose-response analyses to identify threshold effects.

Peer debriefing and iterative re-analysis of raw data can mitigate confirmation bias .

Q. Which experimental parameters are critical to optimize when synthesizing this compound to ensure reproducibility across studies?

- Answer : Key parameters include:

| Parameter | Impact on Synthesis | Optimization Strategy |

|---|---|---|

| Solvent polarity | Affects reaction kinetics | Test polar (DMSO) vs. non-polar (hexane) solvents |

| Catalyst loading | Influences yield and side products | Titrate from 0.1% to 5% (w/w) |

| Temperature gradient | Modifies crystalline structure | Use controlled thermal ramping |

Document all variables in supplemental materials and cross-validate with independent labs .

Q. How can researchers design a robust data management plan for heterogeneous this compound datasets (e.g., genomic, chemical, clinical)?

- Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata standardization : Use CHEMINF or ISA-Tab formats for chemical data.

- Storage : Cloud platforms (e.g., Open Science Framework) with version control.

- Ethics : Anonymize clinical data and obtain informed consent for reuse .

Q. What computational approaches are validated for predicting this compound’s interaction with biological targets?

- Answer : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) are gold standards. Validate predictions with:

- Experimental correlation : Compare docking scores with IC₅₀ values from enzyme assays.

- Benchmarking : Use known ligand-target pairs (e.g., PDB entries) to test algorithms.

Transparent reporting of force fields and scoring functions is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.